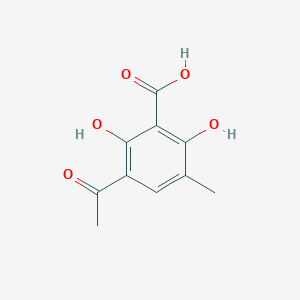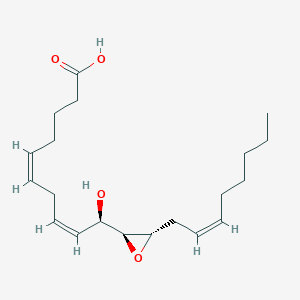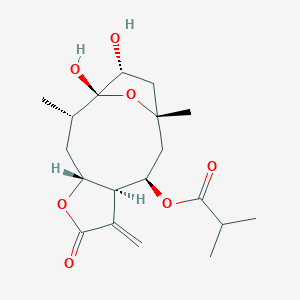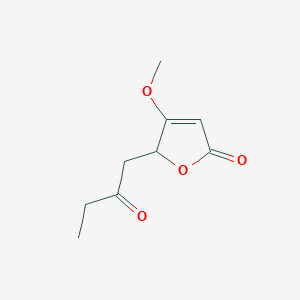
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid is a plant growth regulator isolated from the fungus Myxotrichum stipitatum. It has been identified as a compound with significant biological activity, particularly in the regulation of plant growth . The structure of clavatoic acid has been established through spectroscopic methods, including 2D NMR .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of clavatoic acid involves the cultivation of the fungus Myxotrichum stipitatum under specific conditions. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of clavatoic acid is primarily based on fermentation processes. The fungus is grown in large-scale bioreactors, and the compound is extracted from the culture medium. The extraction process typically involves solvent extraction followed by purification steps such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize clavatoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce clavatoic acid.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clavatoic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of clavatoic acid involves its interaction with specific molecular targets in plants. It inhibits pollen tube growth by interfering with the signaling pathways that regulate cell growth and division. The compound also promotes root growth by enhancing the activity of growth-promoting hormones .
Comparaison Avec Des Composés Similaires
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid is unique among plant growth regulators due to its specific biological activities and molecular structure. Similar compounds include:
Myxostiolide: Another plant growth regulator from Myxotrichum stipitatum with similar biological activities.
Simplicissin: A pollen growth inhibitor produced by Penicillium cf. simplicissimum.
Hydroxysulochrin: A tea pollen growth inhibitor from the fungus Aureobasidium sp..
These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects on plant growth .
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15) |
Clé InChI |
NIVOTSZWKATDPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Synonymes |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid clavatoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)







![(2R,3S)-3-[(Z,1R)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1249533.png)





